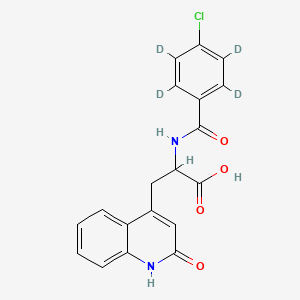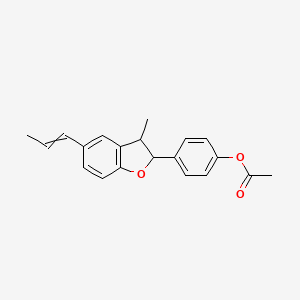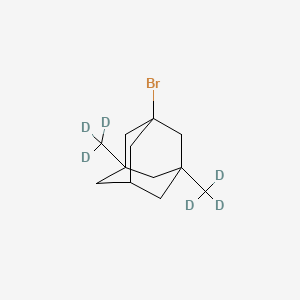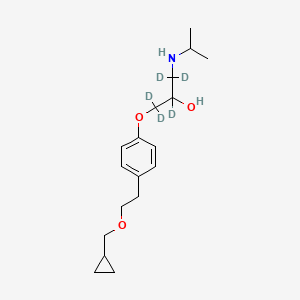
Betaxolol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betaxolol-d5 is the deuterium labeled Betaxolol . Betaxolol is a selective beta1 adrenergic receptor blocker used to treat high blood pressure (hypertension) and glaucoma . It works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure .
Synthesis Analysis
The β-blocker (S)-betaxolol has been synthesized in 99% enantiomeric excess (ee) from the commercially available precursor 4-(2-hydroxyethyl)phenol . The racemic chlorohydrin 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol was esterified with vinyl acetate catalyzed by lipase B from Candida antarctica, which gave the R-chlorhydrin ®-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol in 99% ee with 38% yield .Molecular Structure Analysis
A new crystalline phase of betaxolol (BE_IV) has been reported. Its solid-state structure has been obtained from single-crystal X-ray diffraction data . The molecular and crystal arrangements of betaxolol in BE_IV have been further investigated by molecular modelling, by Cambridge Structural Database (CSD) surveys and by Hirshfeld surface analysis .Chemical Reactions Analysis
Betaxolol selectively blocks catecholamine stimulation of beta (1)-adrenergic receptors in the heart and vascular smooth muscle . This results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure .Applications De Recherche Scientifique
Neuroprotective Agent Against Retinal Ganglion Cell Degeneration : Betaxolol exhibits properties consistent with preventing retinal ganglion cell death induced by elevated extracellular glutamate or increased spontaneous spike rates under pathological conditions like ischemia and glaucoma. It acts by reducing neurotoxic effects in ganglion cells which are vulnerable to glutamate-induced damages under ischemic and glaucomatous conditions (Gross et al., 2000).
Interaction with Sodium Channels in Neuroprotection : Betaxolol inhibits sodium influx into cortical synaptosomes by interacting with neurotoxin binding sites of voltage-sensitive sodium channels. This interaction may contribute to its neuroprotective action in paradigms of excitotoxicity and ischemia, as well as its therapeutic effect in glaucoma (Chidlow et al., 2000).
Study of Molecular Structure Using Infrared Spectroscopy and Theory : Infrared spectroscopy and natural bond orbital theory have been used to study betaxolol's structure. This research provides insights into the drug's molecular interactions and its structural stability under different conditions (Canotilho & Castro, 2010).
Suppression of Ionic Currents in Retinal Ganglion Cells : Betaxolol suppresses various ion channels in retinal ganglion cells, which might explain its neuroprotective effects. This suppression includes high-voltage-activated calcium channel currents and glutamate-induced increases in intracellular calcium, contributing to ganglion cell survival following ischemic insult (Hirooka et al., 2000).
Reduction of Glutamate-Induced Calcium Signals : Betaxolol and other β-adrenergic blockers can suppress glutamate-induced calcium signals in retinal ganglion cells, suggesting a non-competitive inhibition of glutamate response. This action is potentially neuroprotective against glutamate-induced damage in glaucoma (Zhang, Wu, & Gross, 2003).
Effectiveness in Hypertension Treatment : Betaxolol is effective in treating hypertension, showing a significant reduction in blood pressure without extensive first-pass metabolism. Its long elimination half-life and high bioavailability make it a suitable option for hypertension management (Beresford & Heel, 1986).
Retinal Neuroprotection in Ischemic Conditions : Betaxolol has been shown to act as a retinal neuroprotective agent, attenuating the effects on the retina induced by ischemia, such as in glaucoma. Its neuroprotective property is significant in various retinal conditions (Osborne et al., 1997).
Pharmacological Profile in Glaucoma and Ocular Hypertension : Betaxolol's pharmacological properties, particularly its selectivity for beta1-adrenoceptors and weak beta2-blocking activity, make it effective in reducing intraocular pressure in glaucoma and ocular hypertension. Its minimal local anaesthetic activity and low adverse effect profile are notable advantages (Buckley, Goa, & Clissold, 1990).
Safety And Hazards
Betaxolol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . It is classified as having acute toxicity - Category 4, Oral Reproductive toxicity, Category 2 Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 .
Orientations Futures
While beta-blockers are generally avoided for ASCVD prevention due to adverse effects on lipoprotein levels and glucose metabolism, certain members of this drug class (e.g., metoprolol ER, carvedilol ER, bisoprolol, and nebivolol) are neutral or favorable in these regards . This suggests that there may be potential for future research into the use of certain beta-blockers, possibly including Betaxolol-d5, for ASCVD prevention .
Propriétés
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-1,1,2,3,3-pentadeuterio-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/i11D2,13D2,17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIUTZDMDHAVTP-FFNOJTKMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOCC2CC2)O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Betaxolol-d5 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate](/img/structure/B562653.png)

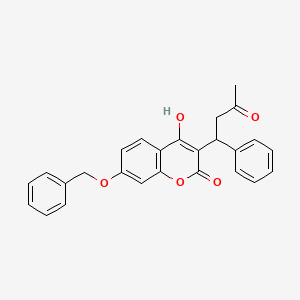
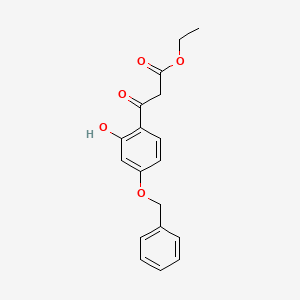
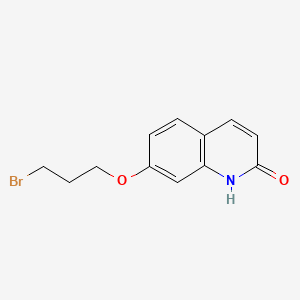
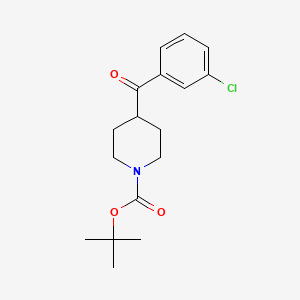
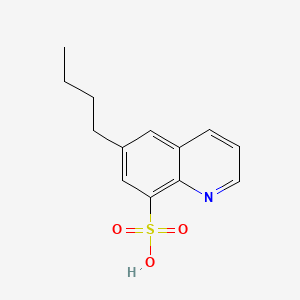
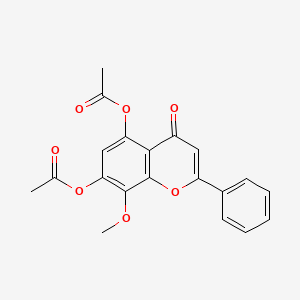
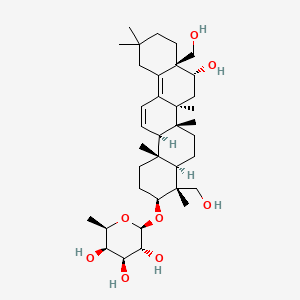
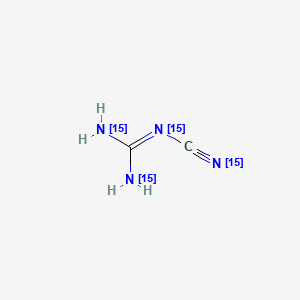
![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)
